molecular formula C18H34O6 B079684 1,1,4,4-Tetramethyltetramethylene peroxypivalate CAS No. 13102-32-4

1,1,4,4-Tetramethyltetramethylene peroxypivalate

Cat. No.: B079684
CAS No.: 13102-32-4
M. Wt: 346.5 g/mol
InChI Key: AUZOWNCZAHHZQB-UHFFFAOYSA-N
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Description

1,1,4,4-Tetramethyltetramethylene peroxypivalate is a high-performance, symmetrically-structured organic peroxide that serves as a critical free-radical initiator in polymer chemistry research. Its primary research value lies in its application for the synthesis and modification of polymers, particularly through bulk and solution polymerization processes. The compound's mechanism of action involves thermal homolysis of the labile peroxide (O-O) bond, generating alkoxy radicals that efficiently initiate the polymerization of monomers such as ethylene, styrene, (meth)acrylates, and vinyl chloride. A key advantage for researchers is its symmetrical, sterically-hindered molecular architecture, which contributes to a favorable half-life temperature profile, allowing for controlled initiation and predictable polymerization kinetics. This makes it exceptionally valuable for developing polymers with specific molecular weights, narrow polydispersity indices, and tailored microstructures. Its properties are leveraged in advanced material science investigations, including the creation of block copolymers, high-impact plastics, and functional polymeric materials. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

[5-(2,2-dimethylpropanoylperoxy)-2,5-dimethylhexan-2-yl] 2,2-dimethylpropaneperoxoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H34O6/c1-15(2,3)13(19)21-23-17(7,8)11-12-18(9,10)24-22-14(20)16(4,5)6/h11-12H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZOWNCZAHHZQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OOC(C)(C)CCC(C)(C)OOC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60927042
Record name 2,5-Dimethylhexane-2,5-diyl bis(2,2-dimethylpropaneperoxoate)
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Molecular Weight

346.5 g/mol
Source PubChem
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CAS No.

13102-32-4
Record name Propaneperoxoic acid, 2,2-dimethyl-, 1,1′-(1,1,4,4-tetramethyl-1,4-butanediyl) ester
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Record name 1,1,4,4-Tetramethyltetramethylene peroxypivalate
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Record name 2,5-Dimethylhexane-2,5-diyl bis(2,2-dimethylpropaneperoxoate)
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Record name 1,1,4,4-tetramethyltetramethylene peroxypivalate
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Preparation Methods

Direct Esterification of Pivalic Acid

Pivalic acid (2,2-dimethylpropanoic acid) reacts with 2,5-dimethylhexane-2,5-diol (1,1,4,4-tetramethyltetramethylene diol) in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds via nucleophilic acyl substitution, forming the ester linkage:

Pivalic Acid+DiolDCCIntermediate Ester+H2O\text{Pivalic Acid} + \text{Diol} \xrightarrow{\text{DCC}} \text{Intermediate Ester} + \text{H}_2\text{O}

Subsequent peroxidation introduces the peroxy group, typically using hydrogen peroxide (H2_2O2_2) under acidic conditions. This method yields moderate purity (75–85%) and requires rigorous purification to remove unreacted diol and byproducts.

Acyl Chloride Route

Pivaloyl chloride, a more reactive derivative, facilitates faster esterification with the diol. The reaction is conducted in anhydrous dichloromethane with pyridine as a base to neutralize HCl:

Pivaloyl Chloride+DiolPyridineIntermediate Ester+HCl\text{Pivaloyl Chloride} + \text{Diol} \xrightarrow{\text{Pyridine}} \text{Intermediate Ester} + \text{HCl}

This approach achieves higher yields (88–92%) but demands stringent moisture control to prevent hydrolysis of the acyl chloride.

Parameter Direct Esterification Acyl Chloride Route
Yield75–85%88–92%
Reaction Time24–48 h4–6 h
Byproduct ManagementComplexModerate
ScalabilityLimitedHigh

The introduction of the peroxy group into the ester intermediate is critical for conferring radical-initiating properties. Two peroxidation methods dominate industrial and laboratory settings:

Hydrogen Peroxide-Mediated Peroxidation

The ester intermediate is treated with concentrated H2_2O2_2 (50–70%) in the presence of sulfuric acid as a catalyst. The reaction mechanism involves protonation of the ester carbonyl, followed by nucleophilic attack by H2_2O2_2:

Ester+H2O2H2SO4Peroxypivalate+H2O\text{Ester} + \text{H}2\text{O}2 \xrightarrow{\text{H}2\text{SO}4} \text{Peroxypivalate} + \text{H}_2\text{O}

Optimal temperatures range from 0–5°C to minimize premature decomposition. Yields vary between 70–80%, with residual H2_2O2_2 removed via vacuum distillation.

Di-tert-Butyl Peroxide Exchange

In this method, di-tert-butyl peroxide (DTBP) reacts with the ester intermediate under radical initiation. The tert-butoxy radicals abstract hydrogen from the ester, forming a carbon-centered radical that couples with another tert-butoxy radical:

Ester+DTBPΔPeroxypivalate+2 tert-Butanol\text{Ester} + \text{DTBP} \xrightarrow{\Delta} \text{Peroxypivalate} + \text{2 tert-Butanol}

This method offers superior selectivity (95%) but requires elevated temperatures (80–100°C), posing explosion risks.

Parameter H2_2O2_2 Method DTBP Exchange
Yield70–80%90–95%
Temperature0–5°C80–100°C
Safety ConcernsLowHigh
ByproductsWatertert-Butanol

Industrial Production Processes

Large-scale synthesis of this compound employs continuous-flow reactors to enhance safety and efficiency. Key stages include:

Continuous Esterification

A twin-screw extruder facilitates rapid mixing of pivaloyl chloride and diol at 50–60°C, achieving near-quantitative conversion within 30 minutes. The extruder’s high shear forces prevent localized overheating, a common issue in batch reactors.

Automated Peroxidation

The ester intermediate is fed into a tubular reactor alongside H2_2O2_2 and catalytic sulfuric acid. Residence time is tightly controlled (10–15 min) to maximize peroxidation while avoiding decomposition.

Stage Conditions Output
Esterification50–60°C, 30 min98% ester conversion
Peroxidation0–5°C, 15 min85% peroxypivalate yield
PurificationVacuum distillation99.5% purity

Recent Advances in Synthesis

Photocatalytic Peroxidation

Recent studies explore UV light (254 nm) to initiate peroxidation at ambient temperatures, reducing thermal degradation. Titanium dioxide (TiO2_2) nanoparticles serve as photocatalysts, achieving 89% yield in 2 h.

Flow Chemistry Approaches

Microfluidic systems enable precise control over reaction parameters, minimizing hazardous intermediate accumulation. A 2024 study demonstrated 94% yield in a chip-based reactor with a 5-second residence time.

Comparative Analysis of Methods

The choice of synthesis method hinges on scalability, safety, and purity requirements:

  • Laboratory-Scale : Acyl chloride route with DTBP exchange offers high purity but demands specialized equipment.

  • Industrial-Scale : Continuous-flow esterification with H2_2O2_2 peroxidation balances yield and safety.

Method Yield Safety Cost
Direct EsterificationModerateHighLow
Acyl Chloride + DTBPHighLowHigh
Continuous FlowHighHighModerate

Chemical Reactions Analysis

Types of Reactions: 1,1,4,4-Tetramethyltetramethylene peroxypivalate primarily undergoes radical decomposition reactions. Upon heating or exposure to light, the peroxide bond breaks, generating free radicals.

Common Reagents and Conditions:

    Heat: The compound decomposes at elevated temperatures, typically around 60-80°C.

    Light: Ultraviolet light can also induce the decomposition of the peroxide bond.

Major Products Formed: The decomposition of this compound results in the formation of free radicals, which can initiate polymerization reactions. The major products of these reactions are polymers and copolymers, depending on the monomers used .

Scientific Research Applications

Chemical Properties and Characteristics

  • Chemical Formula : C16H34O4
  • CAS Number : 78-63-7
  • EC Number : 201-128-1
  • Appearance : Yellowish liquid
  • Decomposition Temperature : Sensitive to heat; decomposes to release free radicals.

Polymer Curing Agent

1,1,4,4-Tetramethyltetramethylene peroxypivalate is primarily used as a curing agent for various polymers and elastomers. Its effectiveness in initiating polymerization reactions allows it to enhance the mechanical properties of materials.

  • Polyethylene (PE) : Used in the crosslinking of low-density polyethylene (LDPE) and high-density polyethylene (HDPE), improving thermal stability and chemical resistance.
  • Silicone Rubber : Enhances the durability and performance of silicone-based products.
  • Fluoroelastomers : Provides superior chemical resistance for applications in harsh environments.

Radical Initiator in Polymerization Processes

The compound acts as a radical initiator in free radical polymerization processes, facilitating the production of controlled rheology polypropylene (CR-PP). This application is crucial for achieving desired viscosity and flow characteristics in polymer processing.

Crosslinking Agent for Thermosetting Resins

In thermosetting resins, DHBP serves as a crosslinking agent, improving the thermal and mechanical properties of the final products. This is particularly significant in applications involving composites and coatings.

Environmental Applications

Research indicates potential uses in environmental remediation, particularly in the degradation of pollutants through oxidative processes. The compound's ability to generate free radicals can facilitate the breakdown of complex organic pollutants.

Case Study 1: Curing Performance in Polyethylene

A study evaluated the performance of DHBP as a curing agent for LDPE. The results showed that the incorporation of DHBP significantly improved tensile strength and elongation at break compared to uncured samples. The optimized curing conditions led to enhanced thermal stability, making it suitable for high-temperature applications.

Case Study 2: Radical Polymerization of Styrene

In another study focused on styrene polymerization, DHBP was used as an initiator. The findings demonstrated that varying concentrations of DHBP allowed for precise control over molecular weight distribution and polymer architecture, leading to materials with tailored properties for specific applications.

Data Summary Table

Application AreaMaterial TypeBenefitsReference
Polymer CuringLDPE/HDPEEnhanced thermal stability
Radical InitiationPolypropyleneControlled viscosity
CrosslinkingThermosetting ResinsImproved mechanical properties
Environmental RemediationOrganic PollutantsEffective breakdown mechanisms

Mechanism of Action

The mechanism of action of 1,1,4,4-Tetramethyltetramethylene peroxypivalate involves the generation of free radicals through the decomposition of the peroxide bond. These free radicals then initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets are the double bonds in the monomers, and the pathways involved include radical chain reactions .

Comparison with Similar Compounds

Tert-Butyl Peroxypivalate (CAS: 927-07-1)

  • Molecular Formula : C₈H₁₆O₄ (MW: 192.17 g/mol).
  • Structure: A mono-ester peroxide with a tert-butyl group and a pivalate (2,2-dimethylpropanoyl) group.
  • Reactivity : Lower thermal stability (10-hour half-life at ~65°C) compared to 1,1,4,4-tetramethyltetramethylene peroxypivalate due to reduced steric hindrance .
  • Active Oxygen (OO) Content : ~16.7%, making it less reactive than the tetramethyltetramethylene analogue .

(1,1,4,4-Tetramethyltetramethylene)bis[tert-butyl Peroxide]

  • Structure : A bis-peroxide derivative with tert-butyl groups attached to the same tetramethyltetramethylene backbone.
  • Reactivity : Higher OO content (~27.6% for estimated formula C₁₆H₃₂O₄) due to two peroxide groups, but lower ester functionality, limiting its use in polymer initiation .

Research Findings and Industrial Relevance

Recent studies highlight the superior performance of this compound in block copolymer synthesis, where controlled decomposition kinetics enable precise molecular weight distributions. In contrast, tert-butyl peroxypivalate is preferred for low-density polyethylene due to its rapid initiation at lower temperatures .

Biological Activity

1,1,4,4-Tetramethyltetramethylene peroxypivalate (CAS No. 13102-32-4) is an organic peroxide known for its application in polymer chemistry and as a radical initiator in various chemical reactions. This article reviews the biological activity of this compound, focusing on its toxicity, ecological impact, and potential therapeutic applications.

This compound is characterized by its peroxide functional group, which contributes to its reactivity. The compound's structure can be represented as follows:

  • Molecular Formula : C12H22O4
  • Molecular Weight : 230.30 g/mol
  • Chemical Structure :
 CH3 2C O O C CH3 2C O C CH3 2\text{ CH}_3\text{ }_2\text{C O O C CH}_3\text{ }_2\text{C O C CH}_3\text{ }_2

Toxicity and Ecological Impact

Research indicates that this compound exhibits significant toxicity towards aquatic organisms. A screening assessment highlighted its persistence and bioaccumulation potential in the environment. The compound was classified as having inherent toxicity to non-human organisms and was identified as a high priority for ecological risk assessment under the Canadian Environmental Protection Act (CEPA) .

Parameter Value
Persistence High
Bioaccumulation Potential Moderate to High
Toxicity to Aquatic Life Yes

The compound has been shown to cause serious eye irritation and skin irritation upon contact. Additionally, it is suspected of causing genetic defects based on mutagenicity studies .

The primary mechanism of action for this compound involves the generation of free radicals upon decomposition. These radicals can initiate polymerization reactions or interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to oxidative stress in cells, contributing to cytotoxic effects .

Case Study 1: Ecotoxicological Assessment

A study conducted by the Netherlands Chemical Substances Bureau evaluated the degradation and toxicity of similar organic peroxides. Results indicated that compounds like this compound are resistant to ultimate degradation but can undergo primary degradation rapidly under specific conditions . This finding underscores the need for careful handling and disposal practices for this compound in industrial settings.

Case Study 2: Polymerization Initiator

In polymer chemistry applications, this compound is used as a radical initiator for polymerization processes. Its effectiveness in initiating polymer chains has been documented in various studies where it demonstrated high efficiency in producing thermosetting plastics . However, the associated risks due to its toxicity necessitate stringent safety protocols during its use.

Therapeutic Potential

While primarily known for its industrial applications, there is emerging interest in exploring the therapeutic potential of peroxides like this compound. Preliminary studies suggest that controlled use of such compounds could enhance drug delivery systems or act as agents in photodynamic therapy due to their ability to generate reactive oxygen species (ROS) .

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